Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-(piperidin-1-ylsulfonyl)benzamido group at position 5 and a thioacetamido-benzoate ester at position 2. The piperidin-1-ylsulfonyl group enhances electronic interactions with biological targets due to its strong electron-withdrawing nature, while the ethyl benzoate ester likely improves lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O6S3/c1-2-36-23(33)18-6-10-19(11-7-18)26-21(31)16-37-25-29-28-24(38-25)27-22(32)17-8-12-20(13-9-17)39(34,35)30-14-4-3-5-15-30/h6-13H,2-5,14-16H2,1H3,(H,26,31)(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHKHFNJHXDAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of thiadiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves:
- Formation of Thiadiazole Ring : The initial step involves the preparation of the 1,3,4-thiadiazole core, which is crucial for the biological activity.
- Attachment of Functional Groups : Subsequent reactions introduce various functional groups, including piperidine and sulfonamide moieties, enhancing the compound's pharmacological profile.
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has shown promising results in vitro against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance:
-
Mechanisms of Action : The mechanisms underlying its anticancer effects include:
- Inhibition of Aromatase : The compound has been noted for its ability to inhibit aromatase activity in MCF-7 cells with an IC50 of 0.062 ± 0.004 mmol/L .
- Targeting Kinase Pathways : Thiadiazole derivatives have been reported to inhibit specific kinase pathways involved in tumor growth and proliferation .
Pharmacological Profile
The pharmacological profile of this compound includes:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on core structures, substituents, biological activities, and synthetic methodologies.
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Structural and Functional Insights
Core Heterocycle Modifications: The target compound and most analogs retain the 1,3,4-thiadiazole core, which is critical for bioactivity due to its electron-deficient nature and planar geometry .
Substituent Effects: Piperidine Derivatives: The target compound’s piperidin-1-ylsulfonyl group is a stronger electron-withdrawing substituent compared to the piperidinylethylthio group in or the piperidinylacetamide in .
Biological Activity Trends :
- Thiadiazole derivatives with piperidine-linked substituents (e.g., ) show AChE inhibition or antihypertensive activity. The target compound’s sulfonyl group may amplify these effects, though empirical validation is needed.
- Oxadiazole-based analogs (e.g., A24 ) lack reported activity, suggesting thiadiazole’s superior pharmacological relevance.
Synthetic Methodologies :
- The target compound likely shares synthetic steps with , such as refluxing with piperidine and benzene, but requires additional steps to incorporate the benzoate ester.
- Derivatives like and emphasize multi-step syntheses validated by spectroscopic techniques (e.g., NMR, IR), a standard approach for structurally complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
